molecular formula C35H69O8P B1211791 1,2-Dipalmitoyl-sn-glycerol 3-phosphate CAS No. 7091-44-3

1,2-Dipalmitoyl-sn-glycerol 3-phosphate

Cat. No. B1211791
CAS RN: 7091-44-3
M. Wt: 648.9 g/mol
InChI Key: PORPENFLTBBHSG-MGBGTMOVSA-N
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Description

1,2-Dipalmitoyl-sn-glycerol 3-phosphate is a phospholipid that contains palmitic acid at the sn-1 and sn-2 positions . It plays important roles in intracellular and extracellular signaling . It is used in the generation of micelles, liposomes, and artificial membranes .


Molecular Structure Analysis

The molecular structure of this compound comprises of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position .


Chemical Reactions Analysis

This compound may be used to prepare liposomes and may be used as lipid standards for the quantification of the lipid species released from E-SYT2 expressed in mammalian cells .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 648.89 . It is available in powder form and is typically stored at -20°C .

Scientific Research Applications

Synthesis and Chemistry

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) plays a significant role in synthetic chemistry. Aneja and Davies (1974) studied its reaction with silver dibenzyl phosphate, highlighting its utility in the synthesis of sn-glycerol-3-phosphoric acid esters, a key step in the total synthesis of racemic and sn-glycero-3-phosphoric acid esters. This study also discussed the factors controlling regioselectivity in such reactions (Aneja & Davies, 1974).

Structural and Dynamic Properties

Molecular dynamics simulations by Leekumjorn and Sum (2006) provided insights into the structural and dynamic properties of lipid bilayers containing DPPA. This research is crucial for understanding the biophysical aspects of lipid membranes, particularly how lipid composition affects membrane properties (Leekumjorn & Sum, 2006).

Liposome Research

Yamauchi, Togawa, and Kinoshita (1993) studied the formation of stable liposomal assemblies using analogs of archaebacterial lipids, including DPPA. This research contributes to the understanding of liposome stability and behavior at high temperatures, which is relevant in drug delivery and membrane biology (Yamauchi, Togawa, & Kinoshita, 1993).

Role in Lipid Bilayers

Research by Antonov et al. (1990) revealed that electric fields can influence the phase transition temperature in lipid bilayers composed of DPPA. This finding is significant for understanding the behavior of lipid membranes under varying electrical conditions, which has implications in biophysics and cellular biology (Antonov, Smirnova EYu, & Shevchenko, 1990).

Surface Properties and Interactions

Kodali and Small (1990) investigated the acyl migration in DPPA, offering insights into the stability and behavior of this lipid under different conditions. Their findings are important for understanding lipid metabolism and the structural integrity of lipid-based systems (Kodali, Tercyak, Fahey, & Small, 1990).

Safety and Hazards

When handling 1,2-Dipalmitoyl-sn-glycerol 3-phosphate, it is recommended to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORPENFLTBBHSG-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H69O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301555
Record name L-α-Dipalmitoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7091-44-3
Record name L-α-Dipalmitoylphosphatidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7091-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Dipalmitoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 165 °C
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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